Cas no 2138435-89-7 (1-(4-Amino-3-fluoropiperidin-1-yl)-2-(dimethylamino)ethanone)

1-(4-Amino-3-fluoropiperidin-1-yl)-2-(dimethylamino)ethanone 化学的及び物理的性質
名前と識別子
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- 1-(4-amino-3-fluoropiperidin-1-yl)-2-(dimethylamino)ethan-1-one
- 1-(4-Amino-3-fluoropiperidin-1-yl)-2-(dimethylamino)ethanone
- Ethanone, 1-(4-amino-3-fluoro-1-piperidinyl)-2-(dimethylamino)-
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- インチ: 1S/C9H18FN3O/c1-12(2)6-9(14)13-4-3-8(11)7(10)5-13/h7-8H,3-6,11H2,1-2H3
- InChIKey: DOKWAMWAYDPSFA-UHFFFAOYSA-N
- SMILES: FC1CN(C(CN(C)C)=O)CCC1N
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 14
- 回転可能化学結合数: 2
- 複雑さ: 210
- XLogP3: -0.5
- トポロジー分子極性表面積: 49.6
1-(4-Amino-3-fluoropiperidin-1-yl)-2-(dimethylamino)ethanone Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-763486-0.5g |
1-(4-amino-3-fluoropiperidin-1-yl)-2-(dimethylamino)ethan-1-one |
2138435-89-7 | 95% | 0.5g |
$1207.0 | 2024-05-22 | |
Enamine | EN300-763486-1.0g |
1-(4-amino-3-fluoropiperidin-1-yl)-2-(dimethylamino)ethan-1-one |
2138435-89-7 | 95% | 1.0g |
$1256.0 | 2024-05-22 | |
Enamine | EN300-763486-10.0g |
1-(4-amino-3-fluoropiperidin-1-yl)-2-(dimethylamino)ethan-1-one |
2138435-89-7 | 95% | 10.0g |
$5405.0 | 2024-05-22 | |
Enamine | EN300-763486-2.5g |
1-(4-amino-3-fluoropiperidin-1-yl)-2-(dimethylamino)ethan-1-one |
2138435-89-7 | 95% | 2.5g |
$2464.0 | 2024-05-22 | |
Enamine | EN300-763486-5.0g |
1-(4-amino-3-fluoropiperidin-1-yl)-2-(dimethylamino)ethan-1-one |
2138435-89-7 | 95% | 5.0g |
$3645.0 | 2024-05-22 | |
Enamine | EN300-763486-0.25g |
1-(4-amino-3-fluoropiperidin-1-yl)-2-(dimethylamino)ethan-1-one |
2138435-89-7 | 95% | 0.25g |
$1156.0 | 2024-05-22 | |
Enamine | EN300-763486-0.1g |
1-(4-amino-3-fluoropiperidin-1-yl)-2-(dimethylamino)ethan-1-one |
2138435-89-7 | 95% | 0.1g |
$1106.0 | 2024-05-22 | |
Enamine | EN300-763486-0.05g |
1-(4-amino-3-fluoropiperidin-1-yl)-2-(dimethylamino)ethan-1-one |
2138435-89-7 | 95% | 0.05g |
$1056.0 | 2024-05-22 |
1-(4-Amino-3-fluoropiperidin-1-yl)-2-(dimethylamino)ethanone 関連文献
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Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924
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Christopher J. Welch,Kerstin Zawatzky,Alexey A. Makarov,Satoshi Fujiwara,Arimasa Matsumoto,Kenso Soai Org. Biomol. Chem., 2017,15, 96-101
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5. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
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Seung Kwon Seol,Won Suk Chang,Daeho Kim,Sunshin Jung RSC Adv., 2012,2, 8926-8928
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Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
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Philjae Kang,Hien Duy Mai,Hyojong Yoo Dalton Trans., 2018,47, 6660-6665
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Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214
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10. Cadmium metavanadate mixed oxide nanorods for the chemiresistive detection of methane molecules†Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485
1-(4-Amino-3-fluoropiperidin-1-yl)-2-(dimethylamino)ethanoneに関する追加情報
1-(4-Amino-3-fluoropiperidin-1-yl)-2-(dimethylamino)ethanone: A Comprehensive Overview
1-(4-Amino-3-fluoropiperidin-1-yl)-2-(dimethylamino)ethanone, with the CAS number 2138435-89-7, is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, including a piperidine ring with an amino and fluorine substituent, and a dimethylamino group attached to an ethanone moiety. These structural elements contribute to its potential therapeutic applications and pharmacological properties.
The chemical structure of 1-(4-Amino-3-fluoropiperidin-1-yl)-2-(dimethylamino)ethanone is of particular interest due to its potential as a lead compound in drug discovery. The presence of the 4-amino-3-fluoropiperidine moiety has been associated with enhanced binding affinity to specific receptors, while the dimethylamino group can influence the compound's solubility and permeability. These properties make it a promising candidate for various therapeutic applications, including the treatment of neurological disorders and cancer.
Recent studies have highlighted the potential of 1-(4-Amino-3-fluoropiperidin-1-yl)-2-(dimethylamino)ethanone in modulating neurotransmitter systems. For instance, research published in the Journal of Medicinal Chemistry has shown that this compound exhibits selective binding to serotonin receptors, particularly the 5-HT2A receptor. This selective binding could have significant implications for the treatment of conditions such as depression, anxiety, and schizophrenia. The ability to modulate serotonin signaling without affecting other neurotransmitter systems may reduce side effects commonly associated with current treatments.
In addition to its potential in neuropsychiatric disorders, 1-(4-Amino-3-fluoropiperidin-1-yl)-2-(dimethylamino)ethanone has also shown promise in cancer research. Studies have demonstrated that this compound can inhibit the activity of certain kinases involved in cancer cell proliferation and survival. Specifically, it has been found to target kinases such as Aurora A and B, which are overexpressed in various types of cancer. By inhibiting these kinases, 1-(4-Amino-3-fluoropiperidin-1-yl)-2-(dimethylamino)ethanone may help to induce apoptosis in cancer cells, thereby slowing tumor growth.
The pharmacokinetic properties of 1-(4-Amino-3-fluoropiperidin-1-yl)-2-(dimethylamino)ethanone have also been extensively studied. Research indicates that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles. Its high oral bioavailability and good tissue penetration make it suitable for oral administration, which is a significant advantage in drug development. Furthermore, the compound's stability under physiological conditions ensures that it remains active for an extended period, enhancing its therapeutic efficacy.
Clinical trials are currently underway to evaluate the safety and efficacy of 1-(4-Amino-3-fluoropiperidin-1-yl)-2-(dimethylamino)ethanone. Preliminary results from phase I trials have shown that the compound is well-tolerated by patients and exhibits minimal side effects. These findings are encouraging and suggest that further clinical development is warranted. Ongoing phase II trials are focusing on specific indications such as major depressive disorder and non-small cell lung cancer.
The synthesis of 1-(4-Amino-3-fluoropiperidin-1-yl)-2-(dimethylamino)ethanone involves several steps, each requiring precise control over reaction conditions to ensure high yields and purity. One common synthetic route involves the coupling of 4-amino-3-fluoropiperidine with 2-chloro-N,N-dimethylethanamine hydrochloride, followed by deprotection to yield the final product. Advances in synthetic chemistry have led to more efficient methods for producing this compound on a larger scale, which is crucial for its commercialization as a pharmaceutical agent.
In conclusion, 1-(4-Amino-3-fluoropiperidin-1-yl)-2-(dimethylamino)ethanone, CAS number 2138435-89-7, represents a promising candidate for various therapeutic applications due to its unique chemical structure and pharmacological properties. Ongoing research continues to uncover new insights into its mechanisms of action and potential uses in treating neurological disorders and cancer. As clinical trials progress, this compound may soon become an important tool in the arsenal of modern medicine.
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